molecular formula C18H14N2O6 B2804569 methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate CAS No. 339587-70-1

methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate

Cat. No. B2804569
CAS RN: 339587-70-1
M. Wt: 354.318
InChI Key: LBFQZFQNBJQWCX-UHFFFAOYSA-N
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Description

Methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Green Synthesis of Derivatives

    Compounds structurally similar to methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate have been synthesized through green chemistry methods. For instance, derivatives like spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] were created via a green route, emphasizing the importance of eco-friendly synthesis methods in scientific research (Sharma, Brahmachari, Kant, & Gupta, 2016).

  • Crystallographic Studies

    X-ray crystallographic analysis has been utilized to understand the structural behaviors of similar compounds. This kind of study aids in comprehending the molecular architecture and potential applications of these compounds in various fields (Sharma et al., 2016).

Synthesis Techniques and Applications

  • One-Pot Synthesis Approaches

    Novel spiro compounds have been synthesized using one-pot synthesis methods. These techniques are significant for their efficiency and ability to create complex molecules in a single reaction step (Li et al., 2014).

  • Sonochemistry in Synthesis

    The use of sonochemistry, involving ultrasound irradiation, in the synthesis of spiro compounds showcases advanced methodologies in chemical synthesis. This approach is particularly noted for its energy efficiency and the creation of novel compounds (Borah, Bora, Ramesh, & Chowhan, 2022).

  • Catalysis and Reaction Efficiency

    Studies have also focused on the role of catalysts in the synthesis of structurally diverse spiro compounds. For example, glycine has been used as an efficient metal-free organocatalyst, highlighting the significance of catalysts in enhancing reaction efficiency and yield (Banerjee et al., 2022).

Novel Synthesis and Potential Applications

  • Four-Component Domino Synthesis

    A four-component domino synthetic approach has been developed to create multicyclic spirooxindole pyran scaffolds. This innovative method opens up new avenues for synthesizing complex molecules that could have various applications, including in medicinal chemistry (Mohammadi, Bayat, & Nasri, 2019).

  • Multicomponent Synthesis in Aqueous Medium

    The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate derivatives in an aqueous medium, catalyzed by sodium chloride, demonstrates an environmentally friendly approach to chemical synthesis. This method is noted for its short reaction time and minimal waste production (Alizadeh & Moafi, 2015).

properties

IUPAC Name

methyl 2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-8-7-11-12(16(22)25-8)18(13(14(19)26-11)15(21)24-2)9-5-3-4-6-10(9)20-17(18)23/h3-7H,19H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFQZFQNBJQWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate

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